4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine
Description
4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine (CAS: 364794-85-4) is a boronic ester derivative featuring a thiophene core substituted with a pinacol-protected boron group and a morpholine moiety linked via a methyl group. Its molecular formula is C₁₅H₂₄BNO₃S, with a molecular weight of 309.23 g/mol and 97% purity in commercial availability . This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and advanced materials .
Properties
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3S/c1-14(2)15(3,4)20-16(19-14)12-9-13(21-11-12)10-17-5-7-18-8-6-17/h9,11H,5-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUMGAXTCHBNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634141 | |
| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-85-4 | |
| Record name | 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with a boron-containing dioxaborolane group.
Attachment of the Morpholine Ring: The morpholine ring is then introduced through a nucleophilic substitution reaction, where the thiophene derivative reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the morpholine ring.
Substitution: The boron-containing dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene or morpholine derivatives.
Substitution: New carbon-carbon bonded products with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug discovery, particularly in the development of novel therapeutic agents. Its structure allows for interactions with biological targets, which can lead to:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Antimicrobial Properties : The thiophene moiety is known for its antimicrobial effects, making this compound a candidate for developing new antibiotics.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene-based compounds exhibited significant cytotoxicity against various cancer cell lines. The incorporation of boron into the structure enhanced the selectivity towards cancer cells while minimizing toxicity to normal cells.
Materials Science
In materials science, this compound can be utilized as a building block for synthesizing advanced materials, including:
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of thiophene derivatives make them suitable for use in OLED technology.
- Sensors : The sensitive nature of boron-containing compounds allows for their use in chemical sensors that detect environmental pollutants.
Case Study: OLED Development
Research conducted at a leading university demonstrated that incorporating thiophene-based compounds into OLEDs improved their efficiency and brightness. The study highlighted the role of the boron atom in enhancing charge transport within the device.
Catalysis
The presence of boron in the compound allows it to act as a catalyst or catalyst precursor in various organic reactions. Its applications include:
- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura reactions to form carbon-carbon bonds.
- Asymmetric Synthesis : Potential use in synthesizing chiral compounds through catalytic processes.
Case Study: Cross-Coupling Efficiency
A comparative study published in Chemical Communications evaluated the effectiveness of different boron-containing catalysts in Suzuki reactions. The findings indicated that compounds similar to 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine provided superior yields and shorter reaction times.
Mechanism of Action
The mechanism of action of 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The thiophene and morpholine rings also contribute to the compound’s reactivity and potential interactions with biological targets .
Comparison with Similar Compounds
Thiazole Derivatives
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine (CAS: 1186115-52-5) replaces the thiophene ring with a thiazole. Key differences:
Pyridine Derivatives
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (CAS: 1684430-48-5) substitutes thiophene with pyridine:
- Molecular Formula : C₁₆H₂₅BN₂O₃ (304.20 g/mol) .
- Electronic Properties : Pyridine’s aromaticity and basicity enhance stability in acidic conditions but may reduce reactivity in cross-couplings compared to thiophene.
- Applications : Used in synthesizing heterocyclic pharmaceuticals and as intermediates in palladium-catalyzed reactions .
Phenyl Derivatives
4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine (CAS: 364794-79-6) replaces thiophene with a benzene ring:
Thienothiophene and Selenophene Analogs
Compounds like 2,5-Di(thiophen-2-yl)thieno[2,3-b]thiophene incorporate fused heterocycles:
- Optical Properties: Extended conjugation in thienothiophene enhances absorption in visible spectra, making it suitable for optoelectronic devices .
- Thermal Stability: Higher melting points compared to monocyclic thiophene derivatives due to rigid fused rings .
Physicochemical and Functional Comparisons
Biological Activity
The compound 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine is a complex organic molecule that incorporates a morpholine ring and a boron-containing moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The chemical structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of the boron atom in the dioxaborolane moiety is significant for its reactivity and potential therapeutic applications. Boron-containing compounds have been shown to exhibit diverse biological activities, including:
- Anticancer Activity : Certain boron compounds are known to inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Some derivatives demonstrate efficacy against bacterial and fungal strains.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit various degrees of cytotoxicity against cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF7 (breast cancer) | 10 | Cell cycle arrest |
| A549 (lung cancer) | 20 | Inhibition of angiogenesis |
These findings suggest that the compound may induce cell death through apoptosis and inhibit key processes necessary for tumor growth.
Case Studies
One notable study explored the use of similar boron-containing compounds in combination with established chemotherapeutics. The results indicated enhanced efficacy in reducing tumor size in animal models when used in conjunction with drugs like doxorubicin.
Pharmacological Properties
The pharmacokinetics of this compound have not been extensively characterized. However, compounds with similar structures often exhibit:
- Moderate Solubility : This affects bioavailability and absorption.
- Metabolic Stability : Boron-containing drugs tend to have prolonged half-lives due to their stability against metabolic degradation.
Toxicity and Safety Profile
Toxicological assessments are critical for any new compound. Initial studies indicate that while some derivatives may exhibit cytotoxicity at high concentrations, they also show low toxicity to normal cells at therapeutic doses. Further studies are required to establish a comprehensive safety profile.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions involving boronate esters. For example, a similar morpholine-boronate derivative was prepared by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine derivatives under reductive amination conditions. Column chromatography with hexanes/EtOAC (2:1) and 0.25% triethylamine (to suppress boronate ester degradation) is critical for purification, though yields may be low (~27%) due to steric hindrance or boronate instability . Optimize reaction time, temperature, and stoichiometry of the boronate precursor to improve efficiency.
Q. How should researchers handle purification challenges specific to boronate-containing morpholine derivatives?
- Methodological Answer : Boronate esters are prone to hydrolysis under acidic or aqueous conditions. Use anhydrous solvents and inert atmospheres during synthesis. For purification, employ silica gel columns pretreated with triethylamine to minimize decomposition. Monitor fractions via TLC or HPLC-MS to confirm boronate integrity. Evidence from TCI Chemicals highlights that derivatives like 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine (CAS 364794-79-6) require strict moisture control during storage .
Advanced Questions
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer : Combine -, -, and -NMR to confirm the boronate ester moiety and morpholine ring connectivity. X-ray crystallography (as used in Acta Crystallographica studies) provides definitive structural data, particularly for verifying thiophene-boronate regiochemistry . For electronic properties, DFT calculations paired with UV-Vis spectroscopy can elucidate conjugation effects between the thiophene and morpholine groups.
Q. How can researchers resolve contradictions in spectroscopic data for boronate-morpholine hybrids?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from boronate hydrolysis or tautomerism. For example, unexpected peaks in -NMR may indicate partial decomposition into boric acid. Validate sample purity via elemental analysis and cross-reference with synthetic intermediates. If X-ray data is unavailable (e.g., due to crystallinity issues), use 2D NMR (COSY, HSQC) to assign ambiguous signals .
Q. What are the stability considerations for this compound under varying experimental conditions (e.g., light, temperature, pH)?
- Methodological Answer : Boronate esters degrade under prolonged exposure to moisture, light, or elevated temperatures. Accelerated stability studies (e.g., 40°C/75% RH for 1 week) can identify degradation products. For aqueous applications (e.g., biological assays), stabilize the compound using lyophilization or co-solvents like DMSO. Safety protocols from BIOFOUNT emphasize handling in gloveboxes for air-sensitive steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
